molecular formula C10H6Cl3NO B2490070 2,4,5-Trichloro-6-methoxyquinoline CAS No. 2460751-22-6

2,4,5-Trichloro-6-methoxyquinoline

Cat. No.: B2490070
CAS No.: 2460751-22-6
M. Wt: 262.51
InChI Key: OBQBFWCIXUTCKN-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-6-methoxyquinoline is a chemical compound with the molecular formula C10H6Cl3NO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of three chlorine atoms and one methoxy group attached to the quinoline ring, making it a unique and valuable compound for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloro-6-methoxyquinoline typically involves the chlorination of 6-methoxyquinoline. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 5 positions of the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichloro-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution: Derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

2,4,5-trichloro-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3NO/c1-15-7-3-2-6-9(10(7)13)5(11)4-8(12)14-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQBFWCIXUTCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460751-22-6
Record name 2,4,5-trichloro-6-methoxyquinoline
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